Cas no 1784937-96-7 (1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine)

1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine
- 1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine
- 1784937-96-7
- EN300-1859068
-
- インチ: 1S/C7H12FN/c8-5-6(1-2-6)7(9)3-4-7/h1-5,9H2
- InChIKey: BVBBVYUDPMDEAD-UHFFFAOYSA-N
- SMILES: FCC1(CC1)C1(CC1)N
計算された属性
- 精确分子量: 129.095377549g/mol
- 同位素质量: 129.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 0.6
1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859068-0.25g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1859068-0.05g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1859068-10.0g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1859068-0.1g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1859068-0.5g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1859068-1g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1859068-5g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-1859068-10g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1859068-5.0g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1859068-2.5g |
1-[1-(fluoromethyl)cyclopropyl]cyclopropan-1-amine |
1784937-96-7 | 2.5g |
$2940.0 | 2023-09-18 |
1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
1-1-(fluoromethyl)cyclopropylcyclopropan-1-amineに関する追加情報
Comprehensive Overview of 1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine (CAS No. 1784937-96-7)
The compound 1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine (CAS No. 1784937-96-7) is a highly specialized organic molecule featuring a unique cyclopropylamine backbone with a fluoromethyl substituent. This structural motif has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both the fluoromethyl group and the cyclopropyl ring system imparts distinct physicochemical properties, making it a valuable intermediate in drug discovery and material science.
In recent years, the demand for fluorinated cyclopropylamines has surged, driven by their applications in the development of protease inhibitors, kinase modulators, and other therapeutic agents. Researchers are particularly interested in the 1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine scaffold due to its ability to enhance metabolic stability and bioavailability in drug candidates. This aligns with the growing trend of fluorine-containing pharmaceuticals, which dominate nearly 30% of FDA-approved drugs in the last decade.
The synthesis of CAS No. 1784937-96-7 typically involves multi-step organic transformations, including cyclopropanation and fluoromethylation reactions. Advanced techniques like asymmetric catalysis and flow chemistry are increasingly employed to improve yield and enantioselectivity. These innovations address common industry challenges such as scalability and green chemistry—topics frequently searched by chemists in academic and industrial settings.
From a commercial perspective, 1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine is classified as a high-value fine chemical. Its price and availability fluctuate based on the demand from contract research organizations (CROs) and pharmaceutical companies. Market analyses suggest a compound annual growth rate (CAGR) of 8-12% for similar cyclopropylamine derivatives, reflecting their expanding role in precision medicine and targeted therapies.
Environmental and regulatory considerations are also critical when working with this compound. While not classified as hazardous, proper handling protocols for fluoromethylated compounds should be followed to ensure workplace safety. This aspect resonates with the increasing focus on ESG (Environmental, Social, and Governance) compliance in chemical manufacturing—a hot topic in investor circles and industry forums.
Looking ahead, the versatility of 1784937-96-7 positions it as a key player in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its structural features enable precise modulation of protein-protein interactions, a mechanism gaining traction in oncology and neurodegenerative disease research. These applications frequently appear in patent filings and scientific literature, underscoring the compound's commercial and scientific relevance.
For researchers seeking alternatives or derivatives, related compounds such as fluorocyclopropylamines or spirocyclic amines may offer complementary properties. Cross-referencing with databases like Reaxys or SciFinder often reveals structure-activity relationships that guide optimal compound selection—a workflow commonly queried in cheminformatics platforms.
In conclusion, 1-1-(fluoromethyl)cyclopropylcyclopropan-1-amine represents a compelling case study in modern medicinal chemistry. Its dual functionality as a hydrogen bond donor/acceptor and conformationally restricted moiety continues to inspire innovation across multiple therapeutic areas. As synthetic methodologies advance and computational tools like AI-driven molecular design mature, the impact of such niche intermediates will likely expand further.
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